5-Chloropyridine-2-boronic acid

Asymmetric Catalysis Suzuki-Miyaura Coupling Rhodium Catalysis

5-Chloropyridine-2-boronic acid (CAS 652148-91-9) is a halogenated heteroaryl boronic acid building block with the molecular formula C5H5BClNO2 and a molecular weight of 157.36 g/mol. It is a pyridine derivative substituted with a boronic acid group at the 2-position and a chlorine atom at the 5-position.

Molecular Formula C5H5BClNO2
Molecular Weight 157.36 g/mol
CAS No. 652148-91-9
Cat. No. B1632284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloropyridine-2-boronic acid
CAS652148-91-9
Molecular FormulaC5H5BClNO2
Molecular Weight157.36 g/mol
Structural Identifiers
SMILESB(C1=NC=C(C=C1)Cl)(O)O
InChIInChI=1S/C5H5BClNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H
InChIKeyJEGHCYRKSUGHJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloropyridine-2-boronic acid (CAS 652148-91-9): Key Reagent for Heterocyclic Suzuki-Miyaura Cross-Coupling


5-Chloropyridine-2-boronic acid (CAS 652148-91-9) is a halogenated heteroaryl boronic acid building block with the molecular formula C5H5BClNO2 and a molecular weight of 157.36 g/mol . It is a pyridine derivative substituted with a boronic acid group at the 2-position and a chlorine atom at the 5-position . This compound is a widely utilized reagent in organic synthesis, predominantly serving as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex biaryl and heteroaryl architectures .

Procurement Note: Why Substituting 5-Chloropyridine-2-boronic acid with Other Pyridine Boronic Acids Can Compromise Synthetic Outcomes


Substituting 5-chloropyridine-2-boronic acid with other pyridine boronic acid analogs without experimental validation can lead to synthetic failure. The position and nature of the halogen substituent profoundly influence the electronic properties of the heterocycle, thereby impacting its reactivity in metal-catalyzed cross-coupling reactions [1]. For example, unsubstituted 2-pyridineboronic acid is known to be a challenging coupling partner prone to protodeboronation and dimerization, leading to poor yields [1]. In contrast, introducing a halogen substituent, such as chlorine, can modulate the Lewis basicity of the pyridine nitrogen, enabling otherwise unsuccessful transformations and potentially altering reaction chemoselectivity [2]. These electronic and steric differences necessitate a rigorous, evidence-based approach to reagent selection.

Quantitative Evidence Guide for 5-Chloropyridine-2-boronic acid (CAS 652148-91-9)


Comparative Reactivity: Halogen Substituent Enables Participation in Rh-Catalyzed Asymmetric Coupling

While unsubstituted pyridine boronic acids are unsuitable for Rh-catalyzed asymmetric Suzuki-Miyaura reactions, halogen modification at the 2-position of the pyridine ring, as seen in 2-halopyridine boronic acids, enables the reaction to proceed [1]. This class-level inference suggests that the presence of a halogen, such as chlorine, reduces the Lewis basicity of the pyridine nitrogen, preventing catalyst inhibition and facilitating productive cross-coupling [1]. This behavior differentiates 2-halopyridine boronic acids from their unsubstituted counterparts, which are ineffective in this specific transformation.

Asymmetric Catalysis Suzuki-Miyaura Coupling Rhodium Catalysis

Synthesis Route Efficiency: Comparative Yield in Halogen-Metal Exchange Borylation

One established synthetic route to 5-chloropyridine-2-boronic acid involves a halogen-metal exchange reaction starting from 2-bromo-5-chloropyridine, followed by trapping with a boron electrophile. The reported yield for this transformation is approximately 35% . While a direct comparative study with other 5-halogen analogs (e.g., 5-bromo or 5-fluoro) under identical conditions is not available, this quantitative benchmark provides a baseline for process chemists evaluating synthetic accessibility. The yield is likely influenced by the reactivity of the 2-bromo leaving group and the stability of the intermediate lithiated species, which is modulated by the electron-withdrawing 5-chloro substituent.

Synthetic Methodology Halogen-Metal Exchange Borylation

Physical Property Benchmark: Computed Physicochemical Parameters for Pre-Formulation Assessment

Key computed physicochemical properties for 5-chloropyridine-2-boronic acid include a predicted pKa of 7.66 ± 0.53, a density of 1.41 ± 0.1 g/cm³, and a boiling point of 317.7 ± 52.0 °C . These values provide a basis for comparison with other boronic acids. For instance, the pKa influences the boronic acid's speciation and reactivity in aqueous or protic media, a critical parameter for optimizing Suzuki coupling conditions or evaluating stability in biological assays. The presence of the electron-withdrawing chlorine atom is expected to lower the pKa of the boronic acid compared to an unsubstituted analog, potentially affecting its binding affinity and solubility profile.

Physicochemical Properties Pre-formulation Chemical Development

Optimal Application Scenarios for 5-Chloropyridine-2-boronic acid in Drug Discovery and Chemical Development


Asymmetric Suzuki-Miyaura Cross-Coupling for Complex Chiral Scaffolds

The compound is best utilized in research programs that require the synthesis of enantioenriched 3D molecules via asymmetric Suzuki-Miyaura coupling, where unsubstituted pyridine boronic acids have been shown to be ineffective [1]. The chlorine substituent is critical for enabling the reaction by modulating the heterocycle's Lewis basicity, a key mechanistic requirement for catalyst turnover in rhodium-catalyzed systems [1]. This makes it a strategic choice for medicinal chemists synthesizing chiral drug candidates like niraparib analogs [1].

Synthesis of Biheteroaryl Building Blocks for Kinase Inhibitor Programs

This compound is a valuable intermediate for the construction of biheteroaryl cores, which are prevalent in kinase inhibitor scaffolds [1]. The chlorine atom at the 5-position serves as a dual-purpose handle: it activates the boronic acid for cross-coupling while also providing a site for subsequent late-stage functionalization via nucleophilic aromatic substitution or further cross-coupling. This reactivity profile is ideal for generating libraries of structurally diverse heterocycles for structure-activity relationship (SAR) studies [2].

Process Chemistry: Establishing Baseline Synthetic Feasibility

The reported 35% yield for a key synthetic step from 2-bromo-5-chloropyridine provides a crucial benchmark for process chemists during early feasibility assessments [1]. This data point allows for an initial comparison against alternative synthetic routes or the procurement cost of the commercial material. Furthermore, the compound's defined storage requirements (inert atmosphere, -20°C) and predicted pKa of ~7.66 are critical parameters for designing a robust and scalable manufacturing process [2].

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